Home > Products > Screening Compounds P102576 > Velnacrine hydrochloride
Velnacrine hydrochloride - 136134-45-7

Velnacrine hydrochloride

Catalog Number: EVT-508999
CAS Number: 136134-45-7
Molecular Formula: C13H15ClN2O
Molecular Weight: 250.72
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Velnacrine hydrochloride is a synthetic compound derived from the aminoacridine class of chemicals, specifically designed as a cholinesterase inhibitor. It is primarily recognized for its potential therapeutic application in treating Alzheimer's disease by enhancing cholinergic neurotransmission. Velnacrine is a less toxic analogue of tacrine, which was the first drug approved for Alzheimer's disease but was limited due to significant side effects. The compound's chemical designation is 1,2,3,4-tetrahydro-9-aminoacridine-1-ol maleate, and it is known for its ability to inhibit acetylcholinesterase, thereby increasing acetylcholine levels in the brain .

Source and Classification

Velnacrine hydrochloride is classified as a cholinesterase inhibitor and falls under the category of cognitive enhancers. It has been developed as a pharmaceutical agent aimed at improving cognitive function in patients suffering from neurodegenerative diseases like Alzheimer's. The compound's synthesis involves various chemical processes that incorporate specific functional groups to enhance its pharmacological properties .

Synthesis Analysis

Methods and Technical Details

The synthesis of Velnacrine hydrochloride can be achieved through several methods, with one prominent approach involving the condensation of 9-aminoacridine with various alkylating agents. The process typically includes:

  1. Formation of the Tetrahydroacridine Core: This is achieved through cyclization reactions that create the characteristic tetracyclic structure.
  2. Functionalization: Introducing hydroxyl and amino groups to enhance solubility and biological activity.
  3. Salt Formation: Converting the free base into hydrochloride salt to improve stability and bioavailability.

The incorporation of deuterium in derivatives like Velnacrine-d4 is also notable for research purposes, allowing for tracing in metabolic studies.

Molecular Structure Analysis

Structure and Data

Velnacrine hydrochloride has a molecular formula of C13H14N2OC_{13}H_{14}N_{2}O and a molecular weight of approximately 218.29 g/mol. The structural configuration is characterized by:

  • A tetracyclic acridine backbone.
  • An amino group at position 9.
  • A hydroxyl group contributing to its activity as a cholinesterase inhibitor.

Structural Representation

The InChI key for Velnacrine hydrochloride is HLVVITIHAZBPKB-GYABSUSNSA-N, which provides a unique identifier for its chemical structure .

Chemical Reactions Analysis

Reactions and Technical Details

Velnacrine hydrochloride undergoes several chemical reactions that are essential for its functionality:

  1. Oxidation: Can lead to the formation of oxidized derivatives that may retain or alter biological activity.
  2. Reduction: This can convert Velnacrine into less active forms or different pharmacologically relevant compounds.
  3. Substitution Reactions: Particularly nucleophilic substitutions can occur at various positions on the acridine ring, allowing for further derivatization and enhancement of activity.

These reactions are crucial for modifying the compound to optimize its therapeutic efficacy against Alzheimer's disease .

Mechanism of Action

Velnacrine hydrochloride exerts its effects primarily through the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft. By inhibiting this enzyme:

  • Increased Acetylcholine Levels: This leads to enhanced cholinergic transmission, which is particularly beneficial in conditions characterized by cholinergic deficits such as Alzheimer's disease.
  • Improved Cognitive Function: The elevation in acetylcholine levels correlates with improved memory and cognitive abilities in affected individuals .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline powder.
  • Solubility: Soluble in water and various organic solvents, which aids in its formulation as a pharmaceutical agent.

Chemical Properties

  • Stability: Generally stable under recommended storage conditions but sensitive to light and moisture.
  • pH Range: Exhibits optimal activity within physiological pH ranges.

These properties are critical when considering formulation strategies for effective delivery in clinical settings .

Applications

Scientific Uses

Velnacrine hydrochloride has several significant applications:

  • Alzheimer's Disease Treatment: Investigated extensively as a therapeutic agent aimed at improving cognitive function in Alzheimer’s patients due to its cholinesterase inhibitory properties.
  • Research Tool: Used in scientific studies exploring cholinergic mechanisms and developing new treatments for neurodegenerative diseases.
  • Pharmaceutical Development: Serves as a reference compound in analytical chemistry for evaluating new drug candidates targeting similar pathways.

The ongoing research into Velnacrine highlights its potential not only as a treatment option but also as a valuable tool in understanding cholinergic signaling pathways .

Introduction to Velnacrine Hydrochloride in Neuropharmacology

Historical Context of Cholinesterase Inhibitors in Alzheimer’s Disease Research

The development of velnacrine occurred against the backdrop of the cholinergic hypothesis of Alzheimer's disease, which proposed that cognitive decline in AD patients correlated strongly with deficits in cortical cholinergic neurotransmission. Research throughout the 1970s-1980s demonstrated reduced choline acetyltransferase activity, decreased acetylcholine (ACh) synthesis, and degeneration of cholinergic neurons in the nucleus basalis of Meynert in AD brains. These findings established the rationale for enhancing cholinergic function through pharmacological inhibition of acetylcholinesterase (AChE), the enzyme responsible for synaptic ACh hydrolysis [1] [9].

Table 1: Key Milestones in Early Cholinesterase Inhibitor Development for Alzheimer's Disease

Time PeriodDevelopment PhaseRepresentative AgentsClinical Limitations
1970s-1980sFirst-generation AChEIsPhysostigmine, TacrineShort half-life (physostigmine), Significant hepatotoxicity (tacrine)
Early 1990sSecond-generation AChEIsVelnacrine, Eptastigmine, MetrifonateHematologic toxicity (eptastigmine), Mechanism-based toxicity (metrifonate)
Mid-Late 1990sRefined AChEIsDonepezil, Rivastigmine, GalantamineImproved tolerability profiles but modest efficacy

The first clinically investigated AChEIs, physostigmine and tacrine, faced substantial limitations. Physostigmine's short half-life necessitated frequent dosing and caused significant peripheral cholinergic side effects. Tacrine, though demonstrating measurable cognitive benefits in pivotal trials, exhibited dose-dependent hepatotoxicity with approximately 30% of patients developing elevated transaminases, severely limiting its clinical utility despite becoming the first FDA-approved AD-specific AChEI in 1993 [1] [9]. This therapeutic challenge catalyzed research into structurally modified tacrine derivatives with improved safety profiles, including velnacrine and several other analogues (e.g., eptastigmine), marking the "second-generation" of cholinesterase inhibitors designed to overcome these limitations while preserving cognitive efficacy [3] [9].

Rationale for Velnacrine Development: Structural Analogues of Tacrine

Velnacrine was developed through targeted molecular modification of tacrine's chemical scaffold to mitigate hepatotoxicity while retaining central AChE inhibitory activity. Chemically designated as 9-amino-1,2,3,4-tetrahydroacridin-1-ol, velnacrine incorporates a hydroxyl group at the C1 position of tacrine's tetracyclic ring system. This strategic modification significantly altered the molecule's physicochemical properties compared to its parent compound:

  • Reduced Lipophilicity: The hydroxyl group decreased the molecule's partition coefficient (log P), potentially reducing nonspecific membrane interactions implicated in tacrine's hepatotoxic effects [4] [8].
  • Altered Metabolic Pathways: Unlike tacrine, which undergoes CYP1A2-mediated hydroxylation to multiple metabolites (including velnacrine itself), velnacrine's metabolism avoids the formation of reactive intermediates associated with hepatic damage [6] [10].
  • Maintained Core Pharmacophore: Retention of the 4-aminoquinoline structure preserved the molecule's ability to bind the catalytic anionic site (CAS) of AChE through π-π stacking, hydrogen bonding, and hydrophobic interactions [4] [8].

Table 2: Comparative Structural and Physicochemical Properties of Tacrine and Velnacrine

PropertyTacrineVelnacrinePharmacological Significance
Chemical Name9-Amino-1,2,3,4-tetrahydroacridine9-Amino-1,2,3,4-tetrahydroacridin-1-olStructural modification at C1 position
Lipophilicity (log P)High (~3.4)Moderately reducedPotential reduction in hepatotoxicity
Metabolic ActivationExtensive hepatic metabolism to reactive intermediatesLower propensity for reactive metabolite formationReduced hepatotoxicity risk
AChE Binding SiteCatalytic Anionic Site (CAS)Catalytic Anionic Site (CAS)Comparable inhibitory mechanism

Molecular modeling studies revealed that velnacrine maintained tacrine's binding mode within the catalytic anionic site (CAS) of AChE, with its acridine ring forming π-π interactions with Trp84 and Phe330 residues. The hydroxyl group introduced polar interactions with surrounding amino acids while maintaining optimal orientation of the amino group for hydrogen bonding with the CAS [4] [8]. This structural optimization demonstrated that tacrine's hepatotoxicity could be dissociated from its AChE inhibitory activity through rational molecular design.

Early preclinical studies confirmed velnacrine's central cholinergic activity. In scopolamine-induced cognitive impairment models in healthy volunteers, single velnacrine doses (100-150 mg) effectively reversed memory deficits, demonstrating target engagement [2] [6]. AD patients receiving 75 mg doses showed significant improvements in recognition memory tasks and exhibited enhanced prefrontal-parietal regional cerebral blood flow patterns, suggesting normalization of cholinergic neurotransmission in cortical areas critical for cognitive function [2] [6] [10]. These findings supported velnacrine's progression into comprehensive clinical development as a potentially safer tacrine alternative.

Pharmacological Classification and Target Specificity

Velnacrine belongs to the reversible acetylcholinesterase inhibitor class, exhibiting competitive inhibition kinetics against human erythrocyte AChE (hAChE) with a mean in vitro IC50 of 3.27 μM. This places it within the moderate potency range among clinically developed AChEIs, being less potent than donepezil (IC50 ~0.03 μM) but comparable to early tacrine formulations [4] [7]. Pharmacologically, it demonstrates several distinctive characteristics:

  • Reversible Binding Mechanism: Unlike irreversible carbamate-based inhibitors (e.g., rivastigmine) or pseudo-irreversible organophosphates (e.g., metrifonate metabolite DDVP), velnacrine binds reversibly to AChE, allowing enzyme activity recovery dependent on dissociation kinetics rather than de novo enzyme synthesis [1] [9].
  • Selectivity for Central vs. Peripheral Cholinesterases: Velnacrine exhibits moderate selectivity for central AChE over peripheral butyrylcholinesterase (BChE), with an AChE/BChE inhibition ratio of approximately 1:8. This contrasts with tacrine's near-equipotent inhibition of both enzymes, potentially contributing to reduced peripheral cholinergic side effects [7] [9].
  • Dual-Phase Inhibition Kinetics: In vitro studies demonstrated a biphasic inhibition pattern characterized by rapid initial inhibition followed by slower equilibrium, suggesting complex binding interactions beyond simple competitive inhibition at the CAS [4].

Table 3: Comparative In Vitro Cholinesterase Inhibitory Activity of Velnacrine and Reference Compounds

CompoundAChE IC50 (μM)BChE IC50 (μM)AChE/BChE Selectivity RatioReference Source
Velnacrine3.27~26.01:8 [4] [7]
Tacrine0.15-0.300.10-0.251:1 [1] [9]
Donepezil0.0315.01:500 [1]
Rivastigmine4.150.1332:1 [1]

Beyond direct enzyme inhibition, velnacrine demonstrated secondary neuropharmacological actions potentially relevant to AD pathophysiology:

  • Cerebrovascular Effects: Single-dose administration (75 mg) in AD patients significantly increased regional cerebral blood flow (rCBF) in prefrontal-parietal cortical regions as measured by SPECT imaging. These areas correspond to networks involved in memory consolidation and retrieval, suggesting possible neurovascular coupling enhancement through cholinergic mechanisms [2] [6].
  • Neurotransmitter System Interactions: As a heterocyclic amine, velnacrine exhibited weak interactions with monoamine oxidase (MAO) isoforms and voltage-gated potassium channels at supratherapeutic concentrations, though the clinical relevance remained unclear [1] [9].
  • Modulation of Amyloid Precursor Protein (APP) Processing: Though not directly demonstrated for velnacrine, several tacrine derivatives were shown to shift APP processing toward non-amyloidogenic pathways via M1 muscarinic receptor activation. Given velnacrine's structural similarity, similar effects were plausible but not empirically confirmed before its clinical discontinuation [1] [4].

The compound's pharmacokinetic profile facilitated central activity, with rapid absorption (Tmax ≈ 1-2 hours) and moderate blood-brain barrier penetration despite reduced lipophilicity compared to tacrine. However, its development was ultimately discontinued due to hepatotoxicity concerns emerging in phase III trials (elevated transaminases in 27% of patients), illustrating that structural optimization partially mitigated but did not eliminate this class-related adverse effect [6] [9]. Nevertheless, velnacrine served as a valuable chemical template for subsequent generations of AChEIs, including the development of thia-analogues where the cyclohexyl ring was replaced with thiopyrano moieties to further enhance target specificity and reduce toxicity [4] [8].

Properties

CAS Number

136134-45-7

Product Name

Velnacrine hydrochloride

IUPAC Name

9-amino-1,2,3,4-tetrahydroacridin-1-ol;hydrochloride

Molecular Formula

C13H15ClN2O

Molecular Weight

250.72

InChI

InChI=1S/C13H14N2O.ClH/c14-13-8-4-1-2-5-9(8)15-10-6-3-7-11(16)12(10)13;/h1-2,4-5,11,16H,3,6-7H2,(H2,14,15);1H

InChI Key

IJWCYOSTVLKCCX-UHFFFAOYSA-N

SMILES

C1CC(C2=C(C3=CC=CC=C3N=C2C1)N)O.Cl

Canonical SMILES

C1CC(C2=C(C3=CC=CC=C3N=C2C1)N)O.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.